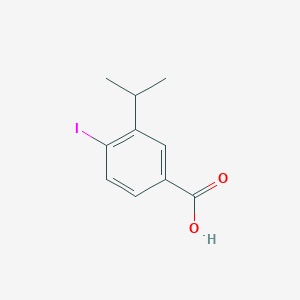

4-Iodo-3-isopropylbenzoic acid

Description

Contextual Significance of Aromatic Carboxylic Acids in Contemporary Chemistry

Aromatic carboxylic acids, organic compounds characterized by a carboxyl group (-COOH) attached to an aromatic ring, are fundamental building blocks in the world of chemistry. numberanalytics.comnumberanalytics.com Their inherent acidity and the reactivity of the carboxyl group make them invaluable intermediates in the synthesis of a wide array of more complex molecules. numberanalytics.comvedantu.com This versatility has cemented their importance across various scientific fields, including pharmaceuticals, agrochemicals, and materials science. numberanalytics.com Many drugs, for instance, incorporate aromatic carboxylic acid components as crucial elements for their biological activity. numberanalytics.com Furthermore, they serve as precursors for the synthesis of esters and amides, which are vital in numerous industrial applications. numberanalytics.com The synthesis of these important compounds has a rich history, with methods evolving from the early oxidation of alkyl aromatics to more sophisticated techniques like the carboxylation of Grignard reagents and the hydrolysis of nitriles and esters. numberanalytics.comnumberanalytics.com

The Role of Halogenation in Modulating Reactivity and Biological Interactions of Benzoic Acid Derivatives

The introduction of halogen atoms onto the benzoic acid scaffold, a process known as halogenation, significantly influences the molecule's chemical and physical properties. ontosight.ai Halogenation can alter the electronic environment of the aromatic ring, thereby affecting its reactivity in further chemical transformations. researchgate.netrsc.org For instance, the presence of a halogen can direct the position of subsequent chemical modifications on the ring. vedantu.com

From a biological perspective, halogenation can enhance the interaction of benzoic acid derivatives with biological targets. The size, electronegativity, and lipophilicity of the halogen atom can lead to stronger binding with enzymes or receptors, potentially increasing the therapeutic efficacy of a drug candidate. ontosight.aiacs.org This strategy has been effectively employed in the design of various therapeutic agents, including those with antimicrobial and anti-inflammatory properties. ontosight.ai The specific placement of halogens is a key consideration in medicinal chemistry to optimize both the potency and the pharmacokinetic profile of a molecule.

Specific Academic Interest in 4-Iodo-3-isopropylbenzoic Acid Scaffold

Within the broad class of halogenated benzoic acids, this compound has emerged as a compound of particular interest to the research community. Its unique substitution pattern, featuring an iodine atom at the 4-position and an isopropyl group at the 3-position of the benzoic acid ring, creates a distinct chemical entity with specific properties. The presence of the bulky isopropyl group next to the iodine atom can influence the molecule's conformation and its interactions with other molecules.

One notable application of this scaffold is in the synthesis of Cariporide, an antiarrhythmic agent. drugfuture.com In one synthetic route, 4-isopropylbenzoic acid is iodinated to produce 3-iodo-4-isopropylbenzoic acid, which then undergoes further reactions to yield the final drug product. drugfuture.com This highlights the role of this compound as a key intermediate in the development of pharmaceuticals. The specific arrangement of the iodo and isopropyl groups on the benzoic acid core provides a unique starting point for the construction of more complex and biologically active molecules, driving its continued exploration in academic and industrial research.

Structure

3D Structure

Properties

Molecular Formula |

C10H11IO2 |

|---|---|

Molecular Weight |

290.10 g/mol |

IUPAC Name |

4-iodo-3-propan-2-ylbenzoic acid |

InChI |

InChI=1S/C10H11IO2/c1-6(2)8-5-7(10(12)13)3-4-9(8)11/h3-6H,1-2H3,(H,12,13) |

InChI Key |

SGODYOXVJDEYDW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)C(=O)O)I |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Design for 4 Iodo 3 Isopropylbenzoic Acid

Regioselective Synthesis Strategies

Achieving the desired 3-iodo substitution pattern on a 4-isopropylbenzoic acid framework is governed by the directing effects of the substituents already present on the aromatic ring. The isopropyl group at position 4 is an ortho-, para-directing activator, while the carboxylic acid group at position 1 is a meta-directing deactivator. In this specific case, the positions ortho to the activating isopropyl group (positions 3 and 5) are favored for electrophilic substitution. Due to steric hindrance from the bulky isopropyl group, substitution at the 3-position is generally preferred.

Iodination of 4-Isopropylbenzoic Acid Precursors

The most direct route to 4-Iodo-3-isopropylbenzoic acid involves the electrophilic iodination of 4-isopropylbenzoic acid. This reaction's success hinges on the selection of an appropriate iodinating agent and the precise control of reaction conditions to maximize the yield of the desired isomer and minimize byproducts.

Standard molecular iodine (I₂) is generally not electrophilic enough to iodinate benzoic acid derivatives efficiently. d-nb.info Therefore, more reactive iodinating species must be generated in situ or used directly.

Iodine with an Oxidizing Agent : A common and effective strategy involves combining molecular iodine with a strong oxidizing agent. The oxidant converts iodine to a more potent electrophilic species, such as the iodonium (B1229267) ion (I⁺). Various oxidizing systems have been developed for aromatic iodination, including:

Iodic Acid (HIO₃) or Periodate (B1199274) (IO₄⁻) : Systems using iodic acid or sodium periodate in the presence of sulfuric acid and acetic acid/acetic anhydride (B1165640) can effectively iodinate deactivated or moderately activated aromatic rings. nih.govmdpi.comnih.gov These reagents generate a highly electrophilic iodine species, capable of substituting the aromatic ring under controlled conditions. mdpi.com

Hydrogen Peroxide (H₂O₂) : "Green" chemistry approaches utilize hydrogen peroxide as an oxidant in conjunction with an iodine source, often in an acidic solvent like acetic acid. cdnsciencepub.comresearchgate.net

Hypervalent Iodine Reagents : Reagents like m-Iodosylbenzoic acid can be used with molecular iodine to perform iodinations under mild conditions, often at room temperature in solvents like acetonitrile (B52724). beilstein-journals.orgbeilstein-journals.org These systems can offer high efficiency and may incorporate features for easier purification and reagent recycling. beilstein-journals.org

N-Iodosuccinimide (NIS) : NIS is a versatile and commonly used electrophilic iodinating agent. Its reactivity can be enhanced by the addition of a Brønsted or Lewis acid catalyst. d-nb.info For substrates like aromatic carboxylic acids, NIS in the presence of a strong acid like sulfuric acid is a viable option.

The choice of reagent system is critical and is often optimized based on substrate reactivity, desired yield, and reaction scale.

The solvent plays a crucial role in electrophilic aromatic substitution by influencing reagent solubility, stabilizing intermediates, and affecting reaction rates. quora.com

Polar Protic Solvents : Glacial acetic acid is a frequently used solvent for halogenation reactions. cdnsciencepub.comwikipedia.org It is polar enough to dissolve many aromatic acids and reagents and can participate in the reaction mechanism by helping to stabilize the charged intermediate (arenium ion) formed during the substitution. quora.com

Acidic Medium : A strongly acidic environment, often achieved by adding concentrated sulfuric acid to a solvent like acetic acid, is typically required. mdpi.comnih.gov The acid protonates the carboxylic acid group, further deactivating the ring, but more importantly, it activates the iodinating agent to generate a powerful electrophile. wikipedia.org

Anhydrous Conditions : For many iodination reactions, particularly those using reagents like iodic acid in acetic anhydride, anhydrous (water-free) conditions are necessary to prevent reagent decomposition and side reactions. mdpi.com

The combination of a polar solvent and a strong acid creates an environment conducive to the formation of the electrophilic iodine species and its subsequent attack on the electron-rich positions (3 and 5) of the 4-isopropylbenzoic acid precursor.

Optimizing temperature and reaction time is essential for maximizing product yield and minimizing the formation of impurities, such as di-iodinated products.

Temperature Control : Electrophilic iodinations are often initiated at low temperatures (e.g., 0-10 °C), especially during the addition of strong acids like H₂SO₄, to control the initial exothermic reaction. mdpi.comnih.gov The reaction mixture is then typically allowed to warm to room temperature or gently heated (e.g., 45-70 °C) to drive the reaction to completion. nih.govmdpi.com The optimal temperature profile depends heavily on the specific reagent system and the reactivity of the substrate.

Reaction Time : The duration of the reaction can range from a few hours to overnight. mdpi.com Progress is typically monitored using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine when the starting material has been consumed and the product concentration is maximized.

The following table summarizes typical reaction parameters found in the literature for the iodination of various arenes, which can be adapted for the synthesis of this compound.

| Reagent System | Solvent System | Temperature Profile | Typical Duration |

| HIO₃ / H₂SO₄ | Acetic Acid / Acetic Anhydride | 5-10 °C initially, then 45-50 °C | 4 hours to overnight |

| NaIO₄ / H₂SO₄ | Acetic Acid / Acetic Anhydride | < 40 °C initially, then 60-70 °C | 3 - 4 hours |

| I₂ / m-Iodosylbenzoic acid | Acetonitrile / H₂SO₄ (aq.) | Room Temperature | 1 - 24 hours |

Data adapted from methodologies for general aromatic iodination. nih.govmdpi.combeilstein-journals.org

Convergent and Divergent Synthetic Routes

While direct iodination represents a linear approach, convergent and divergent strategies offer alternative conceptual frameworks for constructing complex molecules.

Convergent Synthesis : In a convergent approach, different fragments of the final molecule are synthesized independently and then combined in the final stages. wikipedia.org For this compound, a hypothetical convergent route could involve the coupling of a pre-functionalized iodinated aromatic piece with another piece containing the isopropyl and carboxylic acid functionalities. However, for a relatively simple molecule like this, a convergent strategy is often less efficient than a direct linear synthesis.

Divergent Synthesis : A divergent strategy begins with a common intermediate that is then elaborated into a variety of different final products. rsc.org For example, one could envision synthesizing a key intermediate like 2,3,5-triiodobenzoic acid, which could then serve as a branching point. rsc.org Through a series of selective reactions (e.g., cross-coupling, reduction), one of the iodo groups could be converted to an isopropyl group and another could be removed, leading to the target molecule. This approach is more suited for creating a library of related compounds rather than the specific synthesis of a single target.

For the specific synthesis of this compound, these strategies are less common than the direct iodination of 4-isopropylbenzoic acid, which remains the most practical and efficient method.

Novel Reaction Development for Enhanced Efficiency and Selectivity

Modern organic synthesis seeks to develop more efficient, selective, and environmentally benign reactions. nih.gov Research into aromatic iodination continues to yield novel methods that could be applied to the synthesis of this compound.

Catalyst-Free Dearomative Rearrangement : Some advanced methods involve complex, multi-step rearrangements for the divergent synthesis of complex scaffolds, which, while not directly applicable to this specific synthesis, highlight the ongoing innovation in synthetic chemistry. nih.gov

Electrochemical Iodination : A promising green chemistry approach is electrochemical synthesis. nih.gov This method can generate the required electrophilic iodinating agent (e.g., HIO) in situ from a simple iodide salt (like potassium iodide) through controlled-potential electrolysis. This avoids the need for harsh chemical oxidants, potentially leading to a cleaner and safer reaction profile. nih.gov

Novel Reagent Systems : Research continues to uncover new reagent combinations that offer improved regioselectivity and functional group tolerance. d-nb.info For instance, the development of sulfonyl-based hypoiodites, generated from silver mesylate and molecular iodine, represents a newer, practical iodination reaction that expands the scope of electrophilic iodination. d-nb.info

These emerging methodologies offer potential future improvements for the synthesis of this compound, aiming for higher yields, better selectivity, and more sustainable processes.

Development of Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles can be applied to the proposed synthesis of this compound to enhance its environmental friendliness.

Alternative Iodination Reagents: Traditional iodination methods often employ molecular iodine in the presence of an oxidizing agent, which can generate significant waste. Greener alternatives include the use of hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA) or 2-iodoxybenzoic acid (IBX). acs.orgnih.gov These reagents are often more selective and can be used in catalytic amounts, reducing waste. acs.org Furthermore, electrochemical iodination presents a promising green approach, where an electric current is used to generate the iodinating species in situ from a simple iodide source like potassium iodide, often in aqueous media. nih.gov This method avoids the need for chemical oxidants altogether.

Use of Greener Solvents: The choice of solvent has a significant impact on the environmental footprint of a synthesis. Replacing hazardous organic solvents with greener alternatives is a key aspect of green chemistry. For the proposed synthesis, exploring the use of water, ethanol, or other bio-based solvents, where feasible, would be a significant improvement. For instance, some iodination reactions have been successfully carried out in water, which is a non-toxic, non-flammable, and inexpensive solvent. researchgate.net

Catalytic Approaches: The use of catalysts is a cornerstone of green chemistry as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions. d-nb.info In the proposed synthesis, the reduction of the nitro group can be performed using catalytic hydrogenation with a reusable catalyst like palladium on carbon, which is a cleaner alternative to stoichiometric reducing agents like tin(II) chloride.

The following table summarizes potential green chemistry improvements for the synthesis of this compound:

| Synthetic Step | Traditional Method | Potential Green Chemistry Approach | Green Advantage |

| Iodination | Molecular iodine with a strong oxidizing agent | Use of hypervalent iodine reagents (e.g., PIDA, IBX); Electrochemical iodination in aqueous media | Reduced waste, higher selectivity, avoidance of hazardous oxidants |

| Reduction | Tin(II) chloride in hydrochloric acid | Catalytic hydrogenation (e.g., H2, Pd/C) | Use of a recyclable catalyst, higher atom economy |

| Solvent Usage | Halogenated or other volatile organic solvents | Water, ethanol, or other bio-based solvents | Reduced toxicity and environmental impact |

Scalability Considerations for Research Applications

The scalability of a synthetic route is a critical factor for its practical application in research, where larger quantities of a compound may be required for further studies. Several factors must be considered when scaling up the synthesis of this compound.

Availability and Cost of Starting Materials: The starting material, 3-isopropylbenzoic acid, is commercially available, which is a positive factor for scalability. The cost-effectiveness of all reagents and catalysts becomes increasingly important at a larger scale.

Reaction Conditions and Safety: Reactions that require extreme temperatures, high pressures, or highly energetic reagents can be challenging and hazardous to scale up. The proposed synthetic steps generally involve moderate reaction conditions. However, the diazotization step requires careful temperature control as diazonium salts can be unstable and potentially explosive at elevated temperatures. A thorough safety assessment is crucial before performing this reaction on a larger scale.

Purification and Isolation: The ease of purification and isolation of the product at each step is vital for a scalable process. Reactions that yield clean products with minimal byproducts are preferred. The use of crystallization for purification is generally more scalable than chromatographic methods. The solubility of the intermediates and the final product in different solvents should be well-characterized to develop an efficient isolation procedure.

The following table outlines key scalability considerations for the proposed synthesis:

| Consideration | Factors for this compound Synthesis | Potential Challenges and Mitigation Strategies |

| Starting Materials | 3-isopropylbenzoic acid is commercially available. | Ensure a reliable and cost-effective supply chain for all reagents. |

| Reaction Safety | Diazotization step involves potentially unstable diazonium salts. | Implement precise temperature control and follow established safety protocols for handling diazonium compounds. |

| Purification | Multi-step synthesis may require purification at each stage. | Develop robust crystallization procedures to avoid chromatography. |

| Overall Yield | A four-step synthesis can lead to a lower overall yield. | Optimize each reaction step to maximize individual yields. |

Advanced Spectroscopic and Analytical Techniques for Research Characterization

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of "4-Iodo-3-isopropylbenzoic acid". Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the isopropyl group protons, and the acidic proton of the carboxyl group. The substitution pattern on the benzene (B151609) ring—with three different groups at positions 1, 3, and 4—results in a unique set of signals for the three aromatic protons.

Carboxylic Acid Proton (-COOH): A broad singlet is anticipated at a downfield chemical shift, typically in the range of 12-13 ppm, which is characteristic of carboxylic acid protons.

Aromatic Protons: Three signals are expected in the aromatic region (typically 7-8.5 ppm). The proton at C5, situated between the iodine and carboxyl groups, would likely appear as a doublet of doublets. The proton at C2, adjacent to the carboxyl group, would appear as a doublet. The proton at C6, adjacent to the isopropyl group, would also be a doublet.

Isopropyl Group Protons: This group gives rise to two signals: a septet for the single methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The methine proton's signal is split by the six methyl protons, and the methyl protons' signal is split by the single methine proton.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all ten carbon atoms in the molecule. The chemical shifts are influenced by the nature of the substituents. The iodine atom, being a heavy halogen, exerts a significant influence on the chemical shift of the carbon atom it is attached to (C4).

A summary of predicted NMR data is presented below.

| Assignment | Predicted ¹H NMR Data | Predicted ¹³C NMR Data |

| Aromatic-H (C2, C5, C6) | 7.5 - 8.2 ppm (m, 3H) | 125 - 145 ppm |

| Isopropyl-CH | 3.0 - 3.5 ppm (septet, 1H) | ~35 ppm |

| Isopropyl-CH₃ | 1.2 - 1.4 ppm (d, 6H) | ~24 ppm |

| Carboxylic Acid-H | 12.0 - 13.0 ppm (s, 1H) | - |

| Carboxylic Acid-C | - | 165 - 170 ppm |

| Aromatic C-I | - | 95 - 105 ppm |

| Aromatic C-COOH | - | 130 - 135 ppm |

| Aromatic C-CH(CH₃)₂ | - | 150 - 155 ppm |

Note: Predicted values are based on established chemical shift ranges for substituted benzoic acids and may vary depending on the solvent and experimental conditions. cdnsciencepub.comrsc.orgrsc.orgacs.orgtandfonline.com

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is a powerful technique used to confirm the molecular weight and elemental composition of "this compound". In electron ionization (EI) mode, the molecule is ionized to produce a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (290.10 g/mol ).

The presence of iodine, which is monoisotopic (¹²⁷I), simplifies the isotopic pattern of the molecular ion peak, unlike compounds containing chlorine or bromine. docbrown.infodocbrown.info The high-resolution mass spectrum can be used to determine the exact mass, which in turn confirms the molecular formula C₁₀H₁₁IO₂.

The fragmentation pattern in the mass spectrum provides further structural confirmation. Key fragmentation pathways for "this compound" are expected to include:

Loss of a methyl group (-CH₃): A peak at m/z 275, corresponding to the [M-15]⁺ ion.

Loss of the isopropyl group (-C₃H₇): A significant peak at m/z 247, corresponding to the [M-43]⁺ ion.

Loss of the carboxyl group (-COOH): A peak at m/z 245, corresponding to the [M-45]⁺ ion.

Loss of the iodine atom (-I): A peak at m/z 163, corresponding to the [M-127]⁺ ion, which is 3-isopropylbenzoic acid cation. researchgate.netnih.gov

Iodine cation (I⁺): A peak at m/z 127.

The relative intensities of these fragment ions can help in the detailed structural analysis.

| Ion Fragment | Proposed Structure | Expected m/z |

| Molecular Ion | [C₁₀H₁₁IO₂]⁺˙ | 290 |

| [M-CH₃]⁺ | [C₉H₈IO₂]⁺ | 275 |

| [M-C₃H₇]⁺ | [C₇H₄IO₂]⁺ | 247 |

| [M-COOH]⁺ | [C₉H₁₀I]⁺ | 245 |

| [M-I]⁺ | [C₁₀H₁₁O₂]⁺ | 163 |

Chromatographic Methodologies for Isolation and Analysis

Chromatographic techniques are fundamental for the separation, purification, and quantitative analysis of "this compound" from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of "this compound". echemi.com A reversed-phase HPLC (RP-HPLC) method is typically employed for this type of aromatic acid.

The method involves injecting a solution of the compound onto a nonpolar stationary phase (e.g., a C18 column). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is then used to elute the compound. ekb.eghelixchrom.comupb.ro To ensure good peak shape and reproducibility for the acidic analyte, the mobile phase is usually acidified (e.g., with 0.1% formic acid or phosphoric acid) to suppress the ionization of the carboxylic group. Detection is commonly performed using a UV detector, as the aromatic ring provides strong absorbance. tandfonline.com By comparing the peak area of the main compound to the total area of all peaks in the chromatogram, the purity can be accurately quantified.

| Parameter | Typical Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~240 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25-30 °C |

Direct analysis of "this compound" by Gas Chromatography (GC) is challenging due to its low volatility and the polar nature of the carboxylic acid group. Therefore, a derivatization step is required to convert the acid into a more volatile and thermally stable derivative, typically an ester (e.g., methyl or ethyl ester). gcms.cz This can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst or with a derivatizing agent like diazomethane (B1218177) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Once derivatized, the resulting ester can be readily analyzed by GC-MS. shimadzu.com The sample is injected into the GC, where it is vaporized and separated from other volatile components on a capillary column. The separated components then enter the mass spectrometer, which provides mass spectra for identification. This technique is particularly useful for identifying and quantifying volatile impurities or byproducts in a sample that can also be derivatized.

Investigating Compound Stability and Degradation Pathways

Understanding the stability of "this compound" under various conditions, such as heat, is essential for its handling, storage, and application.

The thermal stability of halogenated aromatic compounds can be investigated using several analytical techniques. scholaris.ca Fires involving halogenated materials can produce complex mixtures of environmentally persistent and toxic contaminants. scholaris.ca

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis can determine the decomposition temperature of "this compound". A sharp decrease in mass on the TGA curve indicates the onset of thermal decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This powerful technique provides insight into the degradation products. researchgate.net A small amount of the sample is rapidly heated to a high temperature (pyrolyzed) in an inert atmosphere. The resulting volatile decomposition products are then directly transferred to a GC-MS system for separation and identification. For "this compound", the carbon-iodine bond is expected to be the most labile, suggesting that initial degradation may involve de-iodination. royalsocietypublishing.org Other potential degradation pathways could involve decarboxylation or fragmentation of the isopropyl group at higher temperatures. Aerobic degradation of haloaromatics often proceeds via mono- or dioxygenation of the aromatic ring. nih.govnih.gov

These studies are critical for establishing safe operating temperatures and predicting potential degradation products that might be formed during manufacturing processes or in environmental settings.

Analysis of Oxidative Degradation under Controlled Conditions

Forced degradation studies are essential to understand the intrinsic stability of a chemical compound and to identify potential degradation products. lubrizolcdmo.comcore.ac.uk For this compound, a controlled oxidative degradation study would typically involve exposing the compound to various oxidizing agents under controlled conditions to mimic and accelerate the degradation that might occur over time. nih.gov

The primary goal of such a study is to induce a detectable level of degradation, generally in the range of 10-20%, to ensure that the degradation products can be reliably identified without being obscured by the parent compound or forming secondary degradation products from over-stressing the molecule. lubrizolcdmo.com

Experimental Conditions for Oxidative Degradation:

A typical experimental setup for the controlled oxidative degradation of this compound would involve the following:

Oxidizing Agents: Hydrogen peroxide (H₂O₂) is a commonly used oxidizing agent in forced degradation studies. jpsbr.org Other agents like metal ions (e.g., Fe²⁺, Cu²⁺) in combination with H₂O₂ (Fenton's reagent) can also be employed to generate highly reactive hydroxyl radicals that can initiate oxidation. kirj.eeresearchgate.net

Reaction Conditions: The degradation would be carried out in a suitable solvent system at a controlled temperature and for a specific duration. Initial studies might begin with a low concentration of the oxidizing agent (e.g., 3% H₂O₂) at room temperature, with the reaction time and temperature adjusted to achieve the target degradation level. lubrizolcdmo.com

Monitoring the Reaction: The progress of the degradation would be monitored using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC). This allows for the separation and quantification of the parent compound and its degradation products over time. core.ac.uk

Table 1: Illustrative Conditions for Controlled Oxidative Degradation Studies

| Stress Agent | Concentration | Temperature | Duration | Target Degradation |

|---|---|---|---|---|

| Hydrogen Peroxide | 3% | Room Temperature | 24 - 48 hours | ~10-20% |

| Hydrogen Peroxide | 10% | 40°C | 12 - 24 hours | ~10-20% |

Identification and Quantification of Degradation Byproducts

Following the controlled oxidative degradation, the next critical step is the identification and quantification of the resulting byproducts. This is crucial for understanding the degradation pathways of this compound.

Identification of Byproducts:

The primary technique for identifying degradation byproducts is Liquid Chromatography-Mass Spectrometry (LC-MS) . This powerful analytical tool separates the components of the reaction mixture and provides mass information for each component, which is invaluable for structure elucidation. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers, can provide highly accurate mass measurements, enabling the determination of the elemental composition of the degradation products.

Based on studies of similar iodinated and aromatic compounds, potential oxidative degradation pathways for this compound could include:

Deiodination: The cleavage of the carbon-iodine bond is a likely degradation pathway for iodinated aromatic compounds. researchgate.net This would result in the formation of 3-isopropylbenzoic acid.

Hydroxylation: The aromatic ring can be hydroxylated, leading to the formation of various phenolic derivatives.

Oxidation of the Isopropyl Group: The isopropyl group could be oxidized to a hydroperoxide, alcohol, or ketone.

Decarboxylation: The carboxylic acid group could be lost, leading to the formation of 1-iodo-2-isopropylbenzene. nih.gov

Table 2: Potential Oxidative Degradation Byproducts of this compound

| Potential Degradation Product | Proposed Degradation Pathway |

|---|---|

| 3-Isopropylbenzoic acid | Deiodination |

| 4-Iodo-3-(1-hydroxy-1-methylethyl)benzoic acid | Oxidation of Isopropyl Group |

| Hydroxylated derivatives | Aromatic Hydroxylation |

Quantification of Byproducts:

Once the degradation byproducts have been identified, they need to be quantified. This is typically achieved using a validated stability-indicating HPLC method with a suitable detector, such as a UV detector. The method should be able to separate the parent compound from all its degradation products and any impurities. The concentration of each byproduct can be determined by comparing its peak area in the chromatogram to that of a reference standard of a known concentration.

The comprehensive characterization of this compound relies on a suite of advanced spectroscopic and analytical techniques to confirm its identity, purity, and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Proton NMR would provide detailed information about the number and types of protons in the molecule, as well as their connectivity. The aromatic protons would appear as distinct signals in the downfield region, and their splitting patterns would help confirm the substitution pattern on the benzene ring. The isopropyl group would show a characteristic doublet for the two methyl groups and a septet for the methine proton.

¹³C NMR: Carbon-13 NMR would show signals for each unique carbon atom in the molecule, including the carbons of the aromatic ring, the carboxylic acid group, and the isopropyl group. The position of the iodine atom would influence the chemical shifts of the adjacent carbon atoms.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of iodine (¹²⁷I is the only stable isotope) would be a key feature in the mass spectrum. High-resolution mass spectrometry would provide a highly accurate mass measurement, confirming the elemental formula.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

The O-H stretch of the carboxylic acid group (a broad band).

The C=O stretch of the carboxylic acid group.

The C-H stretches of the aromatic ring and the isopropyl group.

The C-I stretch, which typically appears in the fingerprint region.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-Isopropylbenzoic acid |

| 1-Iodo-2-isopropylbenzene |

| Hydrogen peroxide |

| Iron(II) sulfate |

Computational Chemistry and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. drugdesign.org The underlying principle is that the structural and physicochemical properties of a molecule are responsible for its activity. nih.gov

3D-QSAR models extend classical QSAR by considering the three-dimensional properties of molecules, such as shape and electrostatic fields, to predict biological activity. nih.gov 4D-QSAR further incorporates the dimension of conformational flexibility and ligand alignment, providing a more dynamic and realistic representation of molecular interactions. nih.govnih.gov

For 4-Iodo-3-isopropylbenzoic acid, a hypothetical 3D-QSAR study would involve aligning it with a series of structurally similar benzoic acid derivatives with known biological activities against a specific target. Computational software would then generate steric and electrostatic fields, and a statistical method like Partial Least Squares (PLS) would be used to correlate variations in these fields with changes in activity. nih.gov The resulting model could be visualized as a contour map, indicating regions where steric bulk or specific electrostatic properties on the this compound scaffold are predicted to enhance or diminish activity.

A 4D-QSAR analysis would build upon this by considering an ensemble of different conformations and alignments for each molecule in the training set, including this compound. nih.gov This approach provides a more robust prediction by accounting for the molecule's ability to adopt different shapes upon binding to a receptor.

Table 1: Hypothetical 3D-QSAR Descriptors for a Series of Benzoic Acid Derivatives

| Compound | Steric Field Contribution | Electrostatic Field Contribution | Predicted pIC50 |

|---|---|---|---|

| Benzoic Acid | 0.25 | -0.10 | 4.5 |

| 3-isopropylbenzoic acid | 0.45 | -0.12 | 5.2 |

| 4-Iodobenzoic acid | 0.30 | -0.35 | 5.8 |

| This compound | 0.50 | -0.38 | 6.5 |

Note: The data in this table is illustrative and intended to represent the type of output generated from a 3D-QSAR study.

A pharmacophore is an abstract representation of the essential molecular features—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers—that are necessary for a molecule to interact with a specific biological target. dergipark.org.tr Pharmacophore models can be generated from a set of active ligands (ligand-based) or from the structure of the target receptor's binding site (structure-based). nih.gov

In the context of this compound, a ligand-based pharmacophore could be developed by superimposing it with other active benzoic acid analogs. The common chemical features responsible for their shared biological activity would define the pharmacophore model. This model, consisting of features like an aromatic ring, a hydrogen bond acceptor (from the carboxylic acid), and a hydrophobic feature (from the isopropyl group), could then be used as a 3D query to screen large chemical databases for novel compounds with potential activity. dergipark.org.tr

Receptor mapping uses the pharmacophore model to infer the complementary features of the receptor's binding site. For example, a hydrogen bond acceptor feature on the this compound pharmacophore implies the presence of a hydrogen bond donor in the receptor's active site.

Table 2: Potential Pharmacophoric Features of this compound

| Feature | Type | 3D Coordinates (Hypothetical Å) |

|---|---|---|

| 1 | Aromatic Ring (R) | (2.5, 1.0, 0.0) |

| 2 | Hydrogen Bond Acceptor (A) | (5.0, -1.5, -0.5) |

| 3 | Hydrophobic (H) | (-1.2, 2.3, 0.2) |

Note: The data in this table is for illustrative purposes to define a potential pharmacophore model.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or protein). nih.gov Molecular dynamics (MD) simulations are then used to study the physical movements of atoms and molecules over time, providing insights into the stability and dynamics of the ligand-receptor complex.

To profile the interactions of this compound, it would first be docked into the binding site of a target protein. The docking algorithm samples a large number of possible orientations and conformations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.

The resulting docked poses would reveal a detailed interaction profile. For this compound, this profile would likely include:

Hydrogen bonds between the carboxylic acid group and polar amino acid residues (e.g., Arginine, Lysine, Serine).

Hydrophobic interactions between the isopropyl group and the phenyl ring with nonpolar residues (e.g., Leucine, Valine, Phenylalanine).

Halogen bonding , a specific non-covalent interaction where the iodine atom acts as an electrophilic region and interacts with a nucleophilic site on the protein, such as a carbonyl oxygen.

The scoring functions used in molecular docking provide an estimate of the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). cabidigitallibrary.org Lower predicted binding energies generally indicate more favorable binding. Following docking, MD simulations can be used to refine this prediction by calculating the free energy of binding, which provides a more accurate estimate by accounting for solvent effects and conformational changes in both the ligand and the protein over time.

Table 3: Illustrative Docking Results for this compound with a Hypothetical Kinase Target

| Docking Pose | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| 1 | -8.5 | LYS-120, GLU-150 | Hydrogen Bond, Salt Bridge |

| 1 | LEU-75, VAL-83 | Hydrophobic | |

| 1 | TRP-180 | Halogen Bond | |

| 2 | -7.9 | SER-122, ASN-178 | Hydrogen Bond |

Note: This table presents hypothetical data to illustrate the output of a molecular docking and interaction analysis.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. ijcrt.org It is widely used to calculate properties such as molecular orbital energies, charge distribution, and reactivity descriptors. researchgate.net

For this compound, DFT calculations can provide valuable information about its intrinsic chemical properties. Key parameters that would be calculated include:

HOMO and LUMO Energies : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov

Molecular Electrostatic Potential (MEP) : The MEP map is a visual representation of the electrostatic potential on the surface of the molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for intermolecular interactions. researchgate.net For this compound, the MEP would show negative potential (red/yellow) around the carboxylic oxygen atoms and a region of positive potential (a "sigma-hole") on the iodine atom, indicating its potential for halogen bonding.

Global Reactivity Descriptors : From the HOMO and LUMO energies, various descriptors can be calculated to quantify reactivity, such as chemical hardness, softness, and electrophilicity index. scielo.org.mx

Table 4: Hypothetical DFT-Calculated Properties for this compound

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 2.8 Debye |

Note: The data in this table is hypothetical and serves to illustrate the typical output of DFT calculations.

Applications in Chemical Biology and Medicinal Chemistry Research

Role as a Privileged Scaffold in Drug Discovery

In the realm of drug discovery, the concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets. These scaffolds serve as versatile starting points for the development of novel therapeutic agents. While 4-Iodo-3-isopropylbenzoic acid itself has not been extensively categorized as a classical privileged scaffold, its core benzoic acid structure is a fundamental component in a vast array of biologically active compounds. The strategic placement of the iodo and isopropyl groups on this benzoic acid ring provides a unique chemical handle and steric profile that can be exploited for the targeted design of enzyme inhibitors and receptor modulators. The presence of the iodine atom, in particular, offers a site for facile chemical modification through various cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the systematic exploration of chemical space and the optimization of biological activity. This adaptability makes the this compound moiety a valuable building block in the synthesis of compound libraries aimed at identifying new drug leads.

Rational Design and Synthesis of Biologically Active Derivatives

The chemical structure of this compound lends itself to the rational design and synthesis of a variety of biologically active derivatives. Medicinal chemists can leverage the distinct properties of the functional groups on the benzene (B151609) ring to develop compounds with tailored pharmacological profiles. The carboxylic acid group can be modified to form esters, amides, or other bioisosteres to modulate properties like solubility, cell permeability, and target binding. The isopropyl group provides a lipophilic element that can enhance binding to hydrophobic pockets within target proteins. As previously mentioned, the iodine atom is a key feature, enabling the introduction of diverse substituents at the 4-position through palladium-catalyzed cross-coupling reactions. This synthetic versatility is crucial for conducting detailed structure-activity relationship (SAR) studies.

A significant application of derivatives of the isopropyl-benzoic acid scaffold has been in the development of potent inhibitors of Plasmodium falciparum cdc2-related kinase 3 (PfCLK3), a protein kinase essential for the survival of the malaria parasite. The inhibition of PfCLK3 has been identified as a promising strategy for the development of new antimalarial drugs with the potential for prophylaxis, treatment, and transmission blocking.

A key lead compound in this area is TCMDC-135051, which features a 2-isopropyl-4-substituted-benzoic acid moiety (referred to as "ring B") attached to a 7-azaindole (B17877) core. The synthesis of this and related analogs often involves the Suzuki coupling of a boronate ester of 2-isopropylbenzoic acid with a halogenated 7-azaindole core. This compound is a logical synthetic precursor to the required 2-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid intermediate via a Miyaura borylation reaction.

The potency of synthesized compounds against PfCLK3 is typically determined through in vitro kinase assays. These assays measure the concentration of the inhibitor required to reduce the enzyme's activity by 50% (IC50). The data from these studies are crucial for understanding the effectiveness of the designed molecules. For the lead compound TCMDC-135051 and its analogs, nanomolar to micromolar IC50 values against PfCLK3 have been reported, alongside their parasiticidal activity in asexual blood stage P. falciparum cultures (EC50).

| Compound | PfCLK3 Inhibition IC50 (nM) | P. falciparum (3D7) EC50 (µM) |

|---|---|---|

| TCMDC-135051 | 11 | 0.14 |

| Analog 9 (Ethyl ester of TCMDC-135051) | 23 | 0.19 |

| Analog 15 (Lacks the diethylaminomethyl and methoxy (B1213986) groups) | >10000 | >10 |

| Analog 28 (Isopropyl group replaced with H) | 1400 | >10 |

| Analog 29 (Isopropyl group replaced with t-butyl) | 31 | 0.17 |

| Analog 32 (Isomer with switched isopropyl and carboxyl groups) | 1500 | >10 |

SAR studies on the TCMDC-135051 series have provided valuable insights into the structural requirements for potent PfCLK3 inhibition. Modifications to the 2-isopropyl-4-substituted-benzoic acid portion ("ring B") of the molecule have been shown to have a significant impact on activity. The carboxylic acid group is a key feature for potent inhibition. Conversion of the carboxylic acid to its ethyl ester (Analog 9) resulted in a slight decrease in both enzymatic and cellular activity, but maintained potent inhibition, suggesting the importance of a hydrogen bond acceptor at this position.

The isopropyl group at the 2-position of the benzoic acid ring also plays a crucial role. Removal of this group (Analog 28) led to a dramatic loss of activity. Interestingly, replacing the isopropyl group with a larger tertiary-butyl group (Analog 29) was well-tolerated and resulted in comparable potency to the parent compound, indicating that a bulky, lipophilic substituent at this position is favorable for binding.

The relative positioning of the substituents on the benzoic acid ring is critical for the biological activity of these PfCLK3 inhibitors. An isomer of the lead compound, Analog 32, was synthesized where the positions of the isopropyl and carboxylic acid groups were swapped (i.e., a 3-carboxy-4-isopropylphenyl moiety). This positional isomer exhibited a significant decrease in both enzymatic and parasiticidal activity, with IC50 and EC50 values in the micromolar range. This finding underscores the specific spatial arrangement of the functional groups on the benzoic acid scaffold that is necessary for effective interaction with the PfCLK3 active site.

A thorough review of the scientific literature did not yield any specific research on the exploration of this compound or its direct derivatives as antidiabetic agents. While benzoic acid derivatives, in general, are a broad class of compounds that have been investigated for various therapeutic purposes, including diabetes, there is no available data to suggest that this particular substituted benzoic acid has been a focus of such research. Therefore, information regarding its role in the selective inhibition of enzymes relevant to diabetes is not available.

Research into Antimalarial Agents: PfCLK3 Kinase Inhibition

Mechanistic Studies of Biological Action at the Molecular Level

To understand how a molecule like this compound might exert a biological effect, it is crucial to investigate its interactions at the molecular level. This involves elucidating how it binds to its biological target and how its chemical structure influences its ability to reach that target.

Elucidation of Enzyme-Ligand Binding Modes

Molecular docking is a powerful computational tool used to predict the binding orientation of a small molecule (ligand) to its macromolecular target, typically a protein or enzyme nih.govscielo.org.cohealthdisgroup.us. This method can provide insights into the binding affinity and the specific interactions that stabilize the ligand-target complex.

For derivatives of benzoic acid, docking studies have been employed to understand their inhibitory mechanism against enzymes like tyrosinase nih.gov and the fungal-specific cytochrome P450 enzyme, CYP53 nih.govresearchgate.net. These studies often reveal that the ligand binds within the active site of the enzyme, forming key interactions with amino acid residues. For example, in silico docking of active tyrosinase inhibitors predicted that the phenolic para-hydroxy group of one potent compound interacts with the catalytic Cu++ ion in the active site, while a methoxy group forms a hydrogen bond with an arginine residue nih.gov.

| Compound Moiety | Interacting Residue/Ion | Type of Interaction |

|---|---|---|

| Phenolic para-hydroxy group | Cu++ | Coordination |

| Methoxy group | Arg 268 | Hydrogen Bond |

For a hypothetical interaction of this compound with a target enzyme, one would expect the carboxylate group to form hydrogen bonds or ionic interactions. The bulky and hydrophobic isopropyl and iodo substituents would likely engage in van der Waals or hydrophobic interactions within a nonpolar pocket of the active site. The iodine atom, being a large and polarizable halogen, could also participate in halogen bonding, a specific type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

Impact of Iodo Substituent on Lipophilicity and Membrane Permeability for Biological Systems

The ability of a molecule to cross biological membranes, such as the cell membrane of a fungus or a bacterium, is a critical determinant of its biological activity. This property is heavily influenced by the molecule's lipophilicity, which is its tendency to dissolve in fats, oils, and other nonpolar solvents. Lipophilicity is commonly quantified by the partition coefficient (LogP), which measures the ratio of a compound's concentration in a nonpolar solvent (like octanol) to its concentration in a polar solvent (like water).

The introduction of an iodo substituent onto an aromatic ring generally increases the lipophilicity of the molecule nih.gov. This is due to the large size and high polarizability of the iodine atom. The isopropyl group is also a lipophilic substituent. Therefore, this compound is expected to be significantly more lipophilic than benzoic acid itself. Increased lipophilicity can lead to enhanced membrane permeability, allowing the compound to more easily enter microbial cells and reach its intracellular targets nih.govrsc.org. However, it is important to note that an optimal level of lipophilicity is often required for biological activity, as excessively high lipophilicity can lead to poor aqueous solubility and non-specific binding to lipids and other cellular components nih.gov.

The permeability of carboxylic acids across lipid bilayers is a complex process that can be influenced by the pH of the environment, as both the neutral acid and its anionic conjugate base can contribute to permeation nih.govnih.gov. The increased lipophilicity conferred by the iodo and isopropyl groups in this compound would likely enhance the permeability of the neutral form of the acid across lipid membranes.

| Compound | Calculated LogP (XLogP3) |

|---|---|

| Benzoic acid | 1.9 |

| 3-Isopropylbenzoic acid | 3.3 |

| 4-Iodobenzoic acid | 3.2 |

| This compound | 4.6 (Estimated) |

LogP values are estimates and can vary depending on the calculation method.

Molecular Probes and Chemical Tools for Target Engagement Studies

A key challenge in drug discovery and chemical biology is the identification of the specific cellular targets of a bioactive small molecule. Molecular probes are chemical tools designed to help identify these targets and study their engagement by the molecule of interest.

Iodinated compounds are particularly useful for the development of molecular probes due to the availability of radioactive isotopes of iodine, such as ¹²³I, ¹²⁴I, ¹²⁵I, and ¹³¹I mdpi.comnih.gov. These radioisotopes can be incorporated into a molecule like this compound to create a radiolabeled probe nih.govmoravek.com. The synthesis of such probes typically involves the reaction of a precursor molecule (e.g., a stannyl (B1234572) or boronic acid derivative) with a source of radioiodide nih.govorganic-chemistry.org.

Once synthesized, a radiolabeled version of this compound could be used in a variety of target engagement studies. For example, it could be incubated with intact cells or cell lysates, and the proteins that it binds to could be identified by techniques such as affinity purification followed by mass spectrometry. The radioactivity of the probe allows for sensitive detection and quantification of binding.

Furthermore, radioiodinated ligands are widely used in imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) to visualize the distribution of a molecule and its target in living organisms nih.govmdpi.com. If this compound were found to bind to a specific target with high affinity and selectivity, a radiolabeled version could potentially be developed as an imaging agent for that target. The use of iodine-containing probes is a versatile strategy in chemical biology for elucidating the mechanisms of action of small molecules rsc.org.

Applications in Catalysis and Organic Synthesis Research

Use as a Catalyst or Precursor for Catalytic Systems

The reactivity of the carbon-iodine bond and the coordinating ability of the carboxylate group position 4-Iodo-3-isopropylbenzoic acid as a plausible precursor for various catalytic systems.

Aryl iodides can be oxidized to form hypervalent iodine compounds, which are powerful and versatile reagents in organocatalysis. rsc.orgresearchgate.net These species can mediate a wide array of oxidative transformations. For instance, 2-iodobenzoic acid and its derivatives are well-known precursors to 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane, which are used for the selective oxidation of alcohols to aldehydes and ketones. frontiersin.org

It is conceivable that this compound could be converted to its corresponding hypervalent iodine(V) reagent, which could then be employed as an organocatalyst. Research on compounds like 2-iodo-N-isopropyl-5-methoxybenzamide has demonstrated their efficacy as catalysts for alcohol oxidation in the presence of a co-oxidant like Oxone®. nih.govbeilstein-journals.org This suggests a potential pathway for the development of novel catalysts derived from this compound.

Potential Organocatalytic Reactions:

Oxidation of primary and secondary alcohols.

Oxidative C-H amination of arenes. rsc.org

Vicinal diamination of styrenes. rsc.org

The carbon-iodine bond in this compound is susceptible to oxidative addition to low-valent transition metals, such as palladium, copper, and nickel. This makes it a suitable precursor for the in-situ generation of catalytically active metal complexes or as a substrate in cross-coupling reactions. The carboxylic acid group can also act as a directing group in C-H activation/functionalization reactions.

Recent studies have shown that iridium complexes can catalyze the ortho-iodination of benzoic acids, highlighting the utility of the carboxylic acid moiety in directing C-H functionalization. acs.orgresearchgate.net While this is a method for synthesis, it underscores the potential for the carboxyl group in this compound to direct further transformations at the ortho positions.

| Catalyst System | Reaction Type | Substrate Class | Potential Application for this compound |

| Pd(OAc)₂ / Ligand | Suzuki Coupling | Aryl Halides | Coupling with boronic acids to form biaryl compounds. |

| CuI / Ligand | Sonogashira Coupling | Aryl Iodides | Coupling with terminal alkynes. |

| NiCl₂ / Ligand | Kumada Coupling | Aryl Halides | Coupling with Grignard reagents. |

| Ir(III) complex | C-H Iodination | Benzoic Acids | Directing group for further functionalization. acs.orgresearchgate.net |

Photoredox Catalysis for C-H Functionalization and Other Transformations

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, and aryl iodides are known to be effective precursors for generating aryl radicals under these conditions. rsc.orgrsc.org The relatively weak C-I bond can be readily cleaved upon single-electron reduction by an excited photocatalyst.

Research has demonstrated the intramolecular 1,5-hydrogen atom transfer (HAT) of aryl radicals generated from unactivated aryl iodides, leading to the synthesis of complex scaffolds. rsc.orgrsc.orgnih.govresearchgate.net This suggests that derivatives of this compound could potentially undergo similar transformations, enabling novel C-H functionalization pathways.

Furthermore, Ni/photoredox dual catalysis has been successfully employed for the cross-electrophile coupling of aryl iodides with other electrophiles, such as styrene oxides, to afford enantioenriched products. acs.org

| Photocatalyst | Reaction Type | Substrate | Potential Transformation of this compound |

| fac-Ir(ppy)₃ | Reductive Cyclization | o-Anilide aryl iodides | Formation of heterocyclic structures via radical cyclization. rsc.org |

| Ru(bpy)₃Cl₂ | Reductive Coupling | Aryl Iodides | Cross-coupling with various partners. |

Exploring in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are highly valued for their efficiency and atom economy. Aryl iodides can participate in MCRs, often through an initial metal-catalyzed activation step. For example, palladium/norbornene cooperative catalysis enables three-component reactions involving aryl iodides. researchgate.net

While there are no specific examples in the literature of this compound being used in MCRs, its structure lends itself to potential inclusion in such reactions. The aryl iodide moiety could undergo oxidative addition to a palladium catalyst, followed by insertion of another component and subsequent reaction with a third, to build molecular complexity in a single step.

Development of Novel Reagents and Auxiliaries

The combination of functional groups in this compound makes it a valuable building block for the synthesis of more complex molecules that can act as novel reagents or chiral auxiliaries. The iodine atom provides a handle for a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities. nbinno.com The carboxylic acid can be converted into amides, esters, or other functional groups, further expanding the synthetic possibilities.

For instance, chiral aryl iodides have been developed as organocatalysts for enantioselective rearrangements, demonstrating the potential to create sophisticated catalysts from simple aryl iodide precursors. researchgate.netchemrxiv.org The synthesis of 2-iodosobenzoic acid (IBA) and its derivatives highlights how a simple iodobenzoic acid can be transformed into a versatile hypervalent iodine reagent. nih.gov

Applications in Material Science Research

Integration into Functional Polymers and Organic Materials

The structure of 4-Iodo-3-isopropylbenzoic acid allows for its potential incorporation into polymeric structures to create functional materials. The carboxylic acid group is a versatile handle for polymerization reactions. For instance, it can be converted into an acid chloride or ester, which can then be used in step-growth polymerization to form polyesters or polyamides. The presence of the iodo and isopropyl groups on the polymer backbone would impart specific properties to the resulting material.

The iodine atom, being large and polarizable, can influence the refractive index and the electronic properties of the polymer. Furthermore, the C-I bond can be a site for further post-polymerization modification reactions, such as cross-coupling reactions, to introduce other functional groups. The bulky isopropyl group can affect the polymer's morphology by disrupting chain packing, potentially leading to materials with lower crystallinity and increased solubility in organic solvents.

Table 1: Potential Polymerization Strategies Involving this compound

| Polymerization Method | Reactive Group | Potential Polymer Type | Resulting Material Properties |

| Polycondensation | Carboxylic Acid | Polyester, Polyamide | Modified thermal stability, solubility, and refractive index. |

| Post-polymerization modification | Iodine Atom | Functionalized Polymers | Introduction of new functionalities via cross-coupling reactions. |

Supramolecular Assembly and Self-Assembled Systems

Supramolecular chemistry focuses on the non-covalent interactions that direct the assembly of molecules into larger, ordered structures. This compound possesses functional groups that are highly relevant for supramolecular assembly. The carboxylic acid group is a well-known participant in the formation of robust hydrogen-bonded dimers.

Self-assembled monolayers (SAMs) are ordered molecular layers formed on a substrate. Molecules that form SAMs typically have a head group that binds to the surface, a spacer, and a terminal functional group. While direct research on this compound in SAMs is not prominent, carboxylic acids are known to anchor to certain metal oxide surfaces.

Table 2: Potential Non-Covalent Interactions of this compound in Supramolecular Systems

| Interaction Type | Participating Functional Group | Potential Role in Assembly |

| Hydrogen Bonding | Carboxylic Acid | Formation of dimers and extended chains. |

| Halogen Bonding | Iodine Atom | Directional assembly with halogen bond acceptors. |

| van der Waals Forces | Isopropyl Group & Benzene (B151609) Ring | Influence on molecular packing and solubility. |

Optoelectronic Properties and Applications (if applicable to derivatives)

The optoelectronic properties of organic materials are highly dependent on their molecular structure, particularly the extent of π-conjugation and the presence of electron-donating or electron-withdrawing groups. While this compound itself is not a highly conjugated system, it can serve as a building block for larger, more electronically active molecules.

Derivatives of this compound could be synthesized for potential use in optoelectronic applications. For example, the iodine atom can be replaced with other functional groups through cross-coupling reactions to extend the π-system of the molecule. By coupling it with other aromatic or heterocyclic moieties, it might be possible to create novel materials with interesting photophysical properties, such as fluorescence or phosphorescence, which are desirable for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The specific impact of the isopropyl group would be on the solubility and film-forming properties of these larger derivative molecules, which are crucial for device fabrication. However, it is important to note that this remains a hypothetical application in the absence of direct research on such derivatives.

Future Research Directions and Emerging Challenges

The continued exploration of 4-Iodo-3-isopropylbenzoic acid and its derivatives is poised at the intersection of innovative synthesis, therapeutic discovery, and advanced analytics. Future research endeavors will be critical in unlocking the full potential of this compound, while simultaneously addressing inherent scientific and technical challenges. The following sections outline key areas for future investigation and the hurdles that need to be overcome.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-Iodo-3-isopropylbenzoic acid to improve yield and purity?

- Methodological Answer : Begin by selecting iodination agents (e.g., N-iodosuccinimide) compatible with the isopropyl-substituted benzoic acid precursor. Monitor reaction progress using thin-layer chromatography (TLC) and adjust reaction time, temperature, and stoichiometry iteratively. Post-synthesis, employ recrystallization in solvents like ethanol or ether (based on solubility data ) to enhance purity. Confirm purity via HPLC with a C18 column and UV detection (λ = 254 nm) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H and ¹³C) to confirm the substitution pattern and iodine integration.

- FT-IR to verify carboxylic acid (C=O stretch ~1700 cm⁻¹) and iodine bonding.

- Mass spectrometry (HRMS) for molecular ion validation.

Cross-reference results with computational simulations (e.g., Gaussian for DFT calculations) to resolve structural ambiguities .

Q. How should researchers assess the solubility and stability of this compound under varying experimental conditions?

- Methodological Answer : Conduct solubility tests in polar (water, ethanol) and non-polar solvents (diethyl ether) using gravimetric analysis. For stability, expose the compound to light, heat (40–120°C), and acidic/basic conditions (pH 2–12), then monitor degradation via UV-Vis spectroscopy or HPLC. Document changes in melting point (literature reference: 117–120°C ) as a stability indicator.

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : If NMR signals overlap (e.g., isopropyl vs. iodinated protons), use 2D NMR techniques (COSY, HSQC) or variable-temperature NMR. For conflicting mass spectrometry results, validate with isotopic pattern analysis (iodine has a distinct isotopic signature) or tandem MS/MS fragmentation. Replicate experiments under controlled conditions (humidity, oxygen levels) to isolate environmental interference .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Apply density functional theory (DFT) to calculate activation energies for iodine participation in Suzuki-Miyaura or Ullmann couplings. Compare HOMO-LUMO gaps of the iodinated site with non-iodinated analogs. Validate predictions experimentally by tracking coupling efficiency (GC-MS) and isolating intermediates (e.g., boronate esters) .

Q. What experimental designs address discrepancies in catalytic efficiency when using this compound as a substrate?

- Methodological Answer : Use a fractional factorial design to test variables: catalyst loading (e.g., Pd/C vs. Pd(OAc)₂), solvent polarity (DMF vs. THF), and base strength (K₂CO₃ vs. Cs₂CO₃). Analyze outcomes via ANOVA to identify significant interactions. For contradictory results, perform in-situ IR or Raman spectroscopy to detect intermediate species and refine mechanistic pathways .

Q. How does steric hindrance from the isopropyl group influence the regioselectivity of this compound in electrophilic substitution reactions?

- Methodological Answer : Perform competitive reactions with non-isopropyl analogs (e.g., 4-iodobenzoic acid) and compare product distributions via GC-MS. Use X-ray crystallography to determine crystal packing and steric effects. Computational electrostatic potential maps (MEPs) can further illustrate electronic vs. steric contributions .

Data Analysis & Contradiction Management

Q. How should researchers interpret conflicting data on the compound’s thermal stability across studies?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under identical conditions (heating rate, atmosphere). Compare decomposition onset temperatures and enthalpy changes. If discrepancies persist, assess impurities (via elemental analysis) or crystallinity (PXRD) as confounding factors .

Q. What statistical approaches validate reproducibility in synthetic yields of this compound?

- Methodological Answer : Perform triplicate syntheses and calculate intraclass correlation coefficients (ICC) to assess consistency. Use Bland-Altman plots to visualize yield variability. For outliers, apply root-cause analysis (e.g., reagent lot variability, moisture content) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.